
N-(3-Methoxybenzylidene)-O-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxybenzylidene)-O-toluidine: is a Schiff base compound formed by the condensation of 3-methoxybenzaldehyde and O-toluidine. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxybenzylidene)-O-toluidine typically involves the condensation reaction between 3-methoxybenzaldehyde and O-toluidine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxybenzylidene)-O-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.
Substitution: The methoxy group and the imine bond can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: The original amine (O-toluidine) and aldehyde (3-methoxybenzaldehyde).
Substitution: Substituted derivatives with different functional groups replacing the methoxy or imine groups.
Scientific Research Applications
N-(3-Methoxybenzylidene)-O-toluidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Industry: Used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzylidene)-O-toluidine involves its ability to form stable complexes with metal ions. These complexes can interact with various biological targets, leading to potential therapeutic effects. The compound’s imine group can also participate in biochemical reactions, influencing its activity.
Comparison with Similar Compounds
- N-(3-Methoxybenzylidene)-4-methoxybenzohydrazide
- N-(3-Methoxybenzylidene)-2-quinolinylthioacetohydrazide
- (E)-3-(3-Methoxybenzylidene)benzofuran-2(3H)-one
Uniqueness: N-(3-Methoxybenzylidene)-O-toluidine is unique due to its specific structure, which allows it to form stable metal complexes and participate in various chemical reactions. Its methoxy group and imine bond provide distinct reactivity compared to other similar compounds.
Properties
CAS No. |
33630-05-6 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C15H15NO/c1-12-6-3-4-9-15(12)16-11-13-7-5-8-14(10-13)17-2/h3-11H,1-2H3 |
InChI Key |
LGENQVXSBSICPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



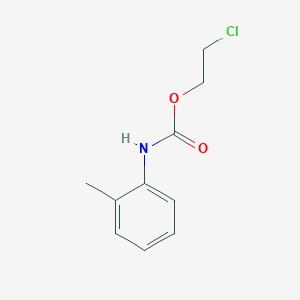
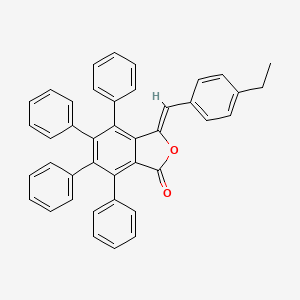

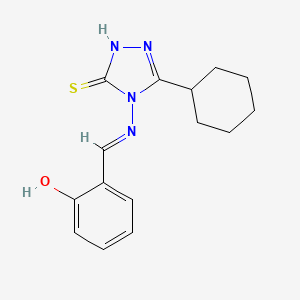

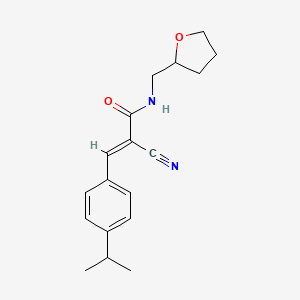

![N-(4-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11962108.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11962111.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11962140.png)
![N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11962144.png)
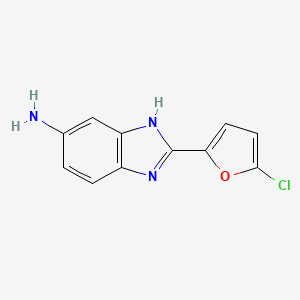
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962152.png)
